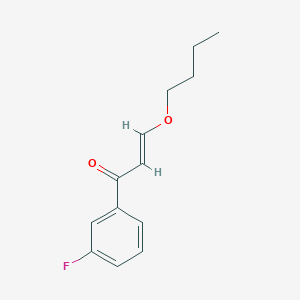
Pralidoxime Chloride
Vue d'ensemble
Description
Le chlorure de pralidoxime est un composé appartenant à la famille des oximes, connues pour leur capacité à se lier à l'acétylcholinestérase inactivée par les organophosphorés. Il est principalement utilisé comme antidote contre l'empoisonnement par les organophosphorés, qui peut survenir en raison de l'exposition à certains pesticides et agents neurotoxiques . Le chlorure de pralidoxime est souvent utilisé en association avec l'atropine et soit le diazépam soit le midazolam pour traiter ces empoisonnements .
Mécanisme D'action
Target of Action
Protopam Chloride, also known as Pralidoxime, primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Organophosphates, a class of chemicals often found in pesticides, can bind to and inactivate acetylcholinesterase . This inactivation disrupts nerve function, leading to symptoms of organophosphate poisoning .
Mode of Action
Protopam Chloride acts by reactivating the inactivated acetylcholinesterase . It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase . This reactivation allows the enzyme to resume its role in nerve function, specifically the breakdown of accumulated acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Protopam Chloride is the cholinergic pathway . By reactivating acetylcholinesterase, Protopam Chloride allows for the breakdown of accumulated acetylcholine, a neurotransmitter . This action restores the normal functioning of neuromuscular junctions .
Pharmacokinetics
The pharmacokinetic properties of Protopam Chloride include its distribution, metabolism, and excretion. It has a volume of distribution of 0.6 to 2.7 L/kg . It is metabolized in the liver and excreted in the urine, with 80% excreted as metabolites and unchanged drug . The time to peak serum concentration is 5 to 15 minutes for intravenous administration and around 35 minutes for intramuscular administration . The elimination half-life is approximately 74 to 77 minutes .
Result of Action
The primary result of Protopam Chloride’s action is the relief of muscle weakness or paralysis caused by organophosphate poisoning . By reactivating acetylcholinesterase, it allows for the breakdown of accumulated acetylcholine, thereby restoring normal neuromuscular function . This is particularly critical in relieving paralysis of the muscles of respiration .
Analyse Biochimique
Biochemical Properties
Protopam Chloride plays a significant role in biochemical reactions. It acts by reactivating cholinesterase, an enzyme that is essential for normal nerve function . This reactivation occurs when Protopam Chloride binds to the phosphorylated cholinesterase, reversing the effects of the poison or drug .
Cellular Effects
Protopam Chloride has profound effects on various types of cells and cellular processes. It reverses muscle weakness or paralysis caused by a poison or certain drug overdose . It influences cell function by restoring the activity of cholinesterase, thereby allowing neuromuscular junctions to function normally .
Molecular Mechanism
The molecular mechanism of action of Protopam Chloride involves its binding interactions with biomolecules and its ability to reactivate cholinesterase. It binds to the phosphorylated cholinesterase, reversing the inactivation caused by the poison or drug . This reactivation allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protopam Chloride can change over time. It is stable in air and soluble in water . Its effects on cellular function, such as the reactivation of cholinesterase, can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Protopam Chloride can vary with different dosages in animal models. While specific dosage effects may depend on the particular model and the nature of the poisoning or overdose, Protopam Chloride is generally administered under physician supervision .
Metabolic Pathways
Protopam Chloride is involved in the metabolic pathway of cholinesterase reactivation. It interacts with the phosphorylated cholinesterase, reversing its inactivation . This interaction allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Transport and Distribution
Protopam Chloride is transported and distributed within cells and tissues via the bloodstream. The specific details of its transport and distribution may depend on the nature of the poisoning or overdose and the route of administration .
Subcellular Localization
The subcellular localization of Protopam Chloride is likely to be widespread due to its role in reactivating cholinesterase, an enzyme that is found throughout the body. The specific details of its localization and any effects on its activity or function may depend on the nature of the poisoning or overdose and the route of administration .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorure de pralidoxime est synthétisé par traitement de la pyridine-2-carboxaldéhyde par l'hydroxylamine pour former la pyridine-2-aldoxime. Cet intermédiaire est ensuite alkylé avec de l'iodure de méthyle pour produire du pralidoxime sous forme de sel d'iodure . Une autre méthode implique la réaction de la pyridine-2-aldoxime avec le méthanesulfonate de méthyle dans l'acétonitrile pour donner du 2-PAM mésylate, qui est ensuite traité avec du chlorure d'hydrogène sec dans l'isopropanol pour produire du chlorure de pralidoxime .
Méthodes de production industrielle : En milieu industriel, le chlorure de pralidoxime est produit en pesant une quantité spécifique du composé et en le dissolvant dans de l'eau pour injection à une température inférieure à 40 °C. La solution est ensuite ajustée à un pH de 2,5 à 4,5, stérilisée, filtrée et soumise à un remplissage stérile. Le produit final est stocké sous réfrigération à l'abri de la lumière à une température de 2 °C à 8 °C .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de pralidoxime subit principalement des réactions de substitution. Il réagit avec les organophosphorés pour cliver la liaison phosphate-ester formée entre l'organophosphoré et l'acétylcholinestérase . Cette réaction réactive l'enzyme, lui permettant de dégrader l'acétylcholine accumulée et de rétablir une fonction neuromusculaire normale .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du chlorure de pralidoxime comprennent la pyridine-2-carboxaldéhyde, l'hydroxylamine, l'iodure de méthyle, le méthanesulfonate de méthyle et le chlorure d'hydrogène sec . Les réactions sont généralement réalisées dans des solvants tels que l'acétonitrile et l'isopropanol sous des conditions de température et de pH contrôlées .
Principaux produits formés : Le principal produit formé par la réaction du chlorure de pralidoxime avec les organophosphorés est l'enzyme acétylcholinestérase réactivée, qui peut ensuite dégrader l'acétylcholine et rétablir une fonction neuromusculaire normale .
Applications de la recherche scientifique
Le chlorure de pralidoxime a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme antidote contre l'empoisonnement par les organophosphorés, qui est un problème majeur de santé publique en raison de l'utilisation généralisée des pesticides organophosphorés . En chimie médicinale, le chlorure de pralidoxime est étudié pour son potentiel à réactiver l'acétylcholinestérase et à contrer les effets des agents neurotoxiques . Il est également utilisé dans la recherche relative au développement de nouveaux antidotes et traitements contre les agents de guerre chimique .
Mécanisme d'action
Le chlorure de pralidoxime exerce ses effets en réactivant l'acétylcholinestérase, une enzyme qui est inhibée par les organophosphorés. Les organophosphorés se lient au site estérase de l'acétylcholinestérase, ce qui entraîne l'inactivation de l'enzyme . Le chlorure de pralidoxime se lie au site anionique de l'enzyme et déplace le groupe phosphate du résidu sérine, régénérant ainsi l'enzyme active . Cela permet à l'enzyme de dégrader l'acétylcholine accumulée et de restaurer une transmission neuromusculaire normale .
Applications De Recherche Scientifique
Pralidoxime chloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antidote for organophosphate poisoning, which is a major public health concern due to the widespread use of organophosphate pesticides . In medicinal chemistry, this compound is studied for its potential to reactivate acetylcholinesterase and counteract the effects of nerve agents . It is also used in research related to the development of new antidotes and treatments for chemical warfare agents .
Comparaison Avec Des Composés Similaires
Le chlorure de pralidoxime fait partie d'une famille d'antidotes à base d'oxime, qui comprend des composés tels que l'obidoxime, le HI-6, la trimédoxime et la méthoxime . Ces composés partagent un mécanisme d'action similaire, car ils visent tous à réactiver l'acétylcholinestérase inhibée par les organophosphorés . Le chlorure de pralidoxime est unique en raison de son utilisation généralisée et de son approbation par la FDA . D'autres oximes peuvent avoir des profils d'efficacité différents et sont utilisées dans des contextes ou des régions spécifiques .
Propriétés
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023495 | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-15-0, 14018-50-9 | |
| Record name | Pralidoxime chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime chloride [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Protopam Chloride (pyridine-2-aldoxime methochloride) interact with its target and what are the downstream effects?
A1: Protopam Chloride functions as a cholinesterase reactivator, primarily targeting organophosphate-inhibited acetylcholinesterase [, ]. Organophosphates bind to the active site of acetylcholinesterase, rendering it unable to break down acetylcholine, leading to a buildup of acetylcholine and subsequent cholinergic crisis. Protopam Chloride, through its oxime group, binds to the phosphate moiety of the organophosphate, effectively removing it from the enzyme and restoring acetylcholinesterase activity [, ]. This reactivation alleviates the cholinergic symptoms caused by organophosphate poisoning.
Q2: What is the mechanism of action of Protopam Chloride in the context of organophosphate poisoning?
A2: Organophosphates exert their toxic effects by inhibiting acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine at nerve synapses [, ]. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in a range of symptoms collectively known as cholinergic crisis. Protopam Chloride acts as a cholinesterase reactivator by binding to the organophosphate molecule that is bound to the acetylcholinesterase enzyme [, ]. This binding facilitates the removal of the organophosphate from the enzyme, allowing acetylcholinesterase to resume its normal function of breaking down acetylcholine and restoring normal nerve impulse transmission [, ].
Q3: Can Protopam Chloride be used to treat poisoning from all types of pesticides?
A3: No, Protopam Chloride is not effective against all types of pesticides. While it is a recognized antidote for organophosphate poisoning, it is contraindicated in cases of carbamate poisoning []. In fact, administering Protopam Chloride in carbamate poisoning may worsen the symptoms. Therefore, accurate identification of the poisoning agent is crucial before administering Protopam Chloride.
Q4: Is Protopam Chloride effective when used alone in treating organophosphate poisoning?
A4: While Protopam Chloride plays a crucial role in reactivating acetylcholinesterase, it is most effective when used in conjunction with atropine in treating organophosphate poisoning [, ]. Atropine works by blocking the action of excess acetylcholine at muscarinic receptors, providing synergistic relief from cholinergic symptoms alongside Protopam Chloride's enzyme reactivation capabilities.
Q5: Are there any instances where the use of Protopam Chloride is not recommended in organophosphate poisoning cases?
A5: Yes, there are specific organophosphate compounds for which the use of Protopam Chloride is not recommended. For example, in cases of poisoning with the insecticide Sevin (carbaryl) or Diazinon, Protopam Chloride has been reported to potentially exacerbate the toxic effects rather than provide an antagonistic effect []. This highlights the importance of accurate identification of the specific organophosphate involved in the poisoning to ensure appropriate and safe treatment.
Q6: Has Protopam Chloride been investigated for uses other than organophosphate poisoning?
A6: Interestingly, there has been research exploring the potential use of Protopam Chloride in managing multiple sclerosis []. A study reported that the administration of Protopam Chloride in multiple sclerosis patients led to temporary ophthalmological changes followed by improvements in motor function and behavior []. This suggests a potential link between cholinesterase activity and the pathophysiology of multiple sclerosis, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







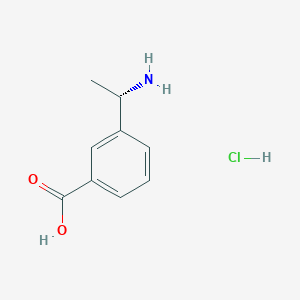
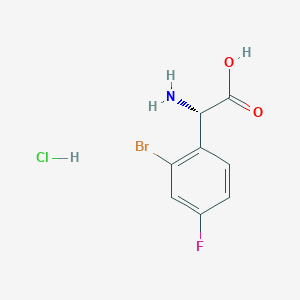
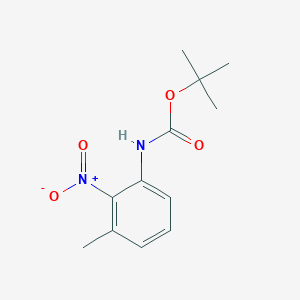

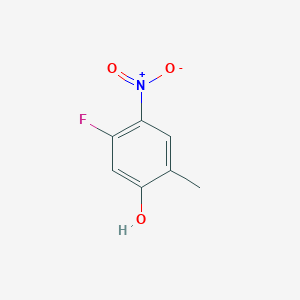
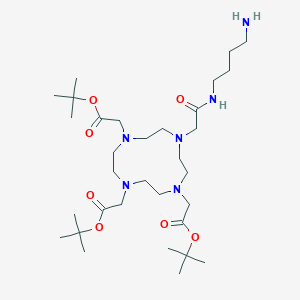
![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

